molecular formula C12H21NO5 B14355866 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one CAS No. 93297-91-7

1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one

Cat. No.: B14355866
CAS No.: 93297-91-7
M. Wt: 259.30 g/mol
InChI Key: QPTAUKDRULTPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one is a nitroketone derivative featuring a 1,3-dioxolane ring fused to a nonan-3-one backbone with a nitro (-NO₂) substituent at the C2 position.

Properties

CAS No.

93297-91-7

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

1-(1,3-dioxolan-2-yl)-2-nitrononan-3-one

InChI

InChI=1S/C12H21NO5/c1-2-3-4-5-6-11(14)10(13(15)16)9-12-17-7-8-18-12/h10,12H,2-9H2,1H3

InChI Key

QPTAUKDRULTPOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(CC1OCCO1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .

Industrial Production Methods

Industrial production of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one typically involves large-scale acetalization and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted nitro compounds or amines.

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one involves its interaction with molecular targets through its nitro and dioxolane functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the dioxolane ring can participate in various chemical transformations . These interactions can affect molecular pathways and lead to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Evidence ID
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one C₁₁H₁₉NO₅ 259.27 Dioxolane, ketone, nitro C2-nitro, C3-ketone, C1-dioxolane N/A
1-(1,3-Dioxolan-2-yl)acetone C₆H₁₀O₃ 130.14 Dioxolane, ketone C2-ketone, C1-dioxolane
1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone C₇H₁₁ClO₃ 178.63 Dioxolane, ketone, Cl C4-chloromethyl, C2-ketone
1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one C₇H₇F₅O₃ 258.13 Dioxolane, ketone, F C3-pentafluoro, C2-ketone
4-(3-Nitrophenyl)-1,3-dioxolan-2-one C₉H₇NO₅ 209.16 Dioxolane, carbonate, nitro Aromatic nitro, cyclic carbonate

Key Observations :

  • Chain Length: The target compound has a longer aliphatic chain (nonanone) compared to shorter analogs like 1-(1,3-dioxolan-2-yl)acetone, which may reduce volatility and increase lipophilicity .
  • Substituent Effects : The C2-nitro group in the target compound contrasts with electron-withdrawing groups like chlorine () or fluorine (). Nitro groups typically enhance reactivity in nucleophilic substitutions or reductions.
  • Ring Modifications : Compounds like 4-(3-nitrophenyl)-1,3-dioxolan-2-one () replace the aliphatic chain with an aromatic nitro group, altering conjugation and stability.

Key Observations :

  • Nitro and N-nitroso compounds () are often mutagenic or carcinogenic, suggesting the target compound requires careful handling.
  • Chlorine-substituted analogs () exhibit acute toxicity, but nitro derivatives may have distinct metabolic pathways.

Physicochemical Properties

Property 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one 1,3-Dioxolan-2-one (Ethylene Carbonate) 1-(1,3-Dioxolan-2-yl)acetone
Molecular Weight 259.27 88.06 130.14
Boiling Point High (estimated) 238°C Not reported
Solubility Likely low in water Miscible in polar solvents Moderate in organic solvents
Key Stabilizing Groups Nitro, dioxolane Cyclic carbonate Dioxolane, ketone

Sources :

Research Implications and Gaps

  • Reactivity : The nitro group in the target compound may facilitate reactions like Michael additions or reductions, but experimental validation is needed.
  • Safety : Structural analogs () underscore the need for toxicity studies, particularly for nitro and dioxolane-containing compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.